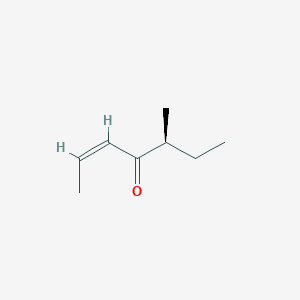

5-Methyl-2-hepten-4-one, (S-2Z)-

Description

Significance of Stereochemistry in Organic Molecules

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of organic chemistry. acs.orgresearchgate.net Molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms are known as stereoisomers. researchgate.net The significance of stereochemistry is particularly evident in biological systems, where the shape of a molecule is critical for its interaction with enzymes and receptors. acs.orgontosight.ai A slight change in the spatial arrangement can lead to vastly different biological activities, with one stereoisomer of a drug potentially being therapeutic while another is inactive or even harmful. researchgate.net This underscores the critical importance of controlling the stereochemical outcome of chemical reactions to produce a single, desired stereoisomer. beilstein-journals.org

Overview of α,β-Unsaturated Ketones as Synthetic Intermediates

α,β-Unsaturated ketones are highly versatile intermediates in organic synthesis due to the reactivity conferred by their conjugated system. nih.gov This system allows for a variety of chemical transformations, including 1,4-conjugate additions and reactions at the carbonyl group, enabling the construction of more complex molecular architectures. nih.gov They are considered important feedstocks for the synthesis of fine chemicals, pharmaceuticals, and natural products. fda.gov The ability to perform asymmetric transformations on these molecules, thereby creating specific stereoisomers, is a key focus of modern synthetic research. acs.org The development of catalytic enantioselective reactions for α,β-unsaturated ketones has provided access to a wide array of chiral building blocks. acs.org

Academic Context of 5-Methyl-2-hepten-4-one (B146534), (S-2Z)-

The compound 5-Methyl-2-hepten-4-one is a known flavor component, particularly recognized for its characteristic hazelnut and nutty aroma. ventos.comchemicalbook.comsigmaaldrich.com The (S)-enantiomer of the (E)-isomer, known as filbertone (B1242023), has been identified as a key flavor compound in hazelnuts. researchgate.netmdpi.com Research has focused on the synthesis of the (S)-enantiomer due to its sensory properties and its use as a marker for the authenticity of hazelnut products. mdpi.com

The specific isomer in focus here, 5-Methyl-2-hepten-4-one, (S-2Z)- , presents a distinct synthetic challenge. The '(S)' designation refers to the configuration at the chiral center at carbon 5, while the '(2Z)' specifies the cis geometry of the double bond between carbons 2 and 3. ontosight.ai The stereoselective synthesis of trisubstituted (Z)-alkenes is a significant challenge in organic synthesis, often requiring specific reagents and conditions to achieve high selectivity. acs.orgorganic-chemistry.org While much of the research on 5-methyl-2-hepten-4-one has concentrated on the thermodynamically more stable (E)-isomer, the synthesis of the (Z)-isomer represents a more complex synthetic problem, requiring precise control over the olefination or alkyne reduction step. The academic interest in this specific isomer lies not only in its potential unique sensory properties but also in the development of synthetic methodologies to control both the stereochemistry at the chiral center and the geometry of the double bond simultaneously.

Research Trajectories and Future Directions in the Field

The field of asymmetric synthesis is continually evolving, with a strong emphasis on the development of new and more efficient catalytic systems. nih.govfrontiersin.org Future research in the area of chiral α,β-unsaturated ketones is likely to focus on several key areas. The development of novel catalysts, including organocatalysts, metal complexes, and biocatalysts, that can achieve high enantioselectivity and diastereoselectivity for a broader range of substrates remains a primary goal. nih.govnih.gov

Furthermore, there is a growing interest in sustainable and green chemical processes. sigmaaldrich.com This includes the use of environmentally benign reagents and solvents, as well as the development of catalytic systems that can operate under mild conditions with high turnover numbers. Biocatalysis, using enzymes such as ketoreductases, is a promising avenue for the environmentally friendly production of chiral alcohols from ketones.

For complex molecules like 5-Methyl-2-hepten-4-one, (S-2Z)- , future research will likely target more efficient and scalable synthetic routes. This could involve the development of novel stereoselective olefination methods or tandem reactions that can construct the chiral center and the Z-double bond in a single step. The exploration of the biological and sensory properties of less common stereoisomers like the (S-2Z) variant also presents an interesting avenue for future investigation. The continuous innovation in asymmetric catalysis holds the key to unlocking the full potential of chiral molecules in various applications. rsc.org

Structure

3D Structure

Properties

CAS No. |

134357-02-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(Z,5S)-5-methylhept-2-en-4-one |

InChI |

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4-/t7-/m0/s1 |

InChI Key |

ARJWAURHQDJJAC-NGAMADIESA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)/C=C\C |

Canonical SMILES |

CCC(C)C(=O)C=CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 2 Hepten 4 One, S 2z

Total Synthesis Approaches to the (S-2Z) Stereoisomer

The total synthesis of the (S-2Z) isomer of 5-methyl-2-hepten-4-one (B146534) requires precise control over both the formation of the C5 stereocenter and the geometry of the α,β-unsaturated ketone. The development of a synthetic route must therefore integrate enantioselective and diastereoselective transformations in a logical sequence. While the synthesis of the (S,E)-isomer is well-documented, achieving the (Z)-configuration of the double bond necessitates distinct methodological considerations.

Enantioselective Synthesis Strategies

The primary goal of an enantioselective strategy is the establishment of the (S)-configuration at the C5 carbon. This can be approached through several modern synthetic methods. One potential pathway involves the asymmetric conjugate addition of an ethyl group to a suitable α,β-unsaturated precursor. For instance, a copper-catalyzed 1,4-addition of an ethyl Grignard or organozinc reagent to pent-1-en-3-one, in the presence of a chiral ligand, could forge the C-C bond at the C5 position and set the desired stereochemistry. The resulting chiral ketone could then be advanced to the target molecule.

Another powerful approach is the use of chiral auxiliaries. An achiral precursor could be covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired stereocenter is set, the auxiliary is removed to yield the enantioenriched product.

Diastereoselective Route Development

A successful diastereoselective route must control both stereochemical elements. A convergent strategy could involve the synthesis of an enantioenriched fragment containing the (S)-stereocenter, followed by a Z-selective olefination reaction to construct the α,β-unsaturated system.

For example, the synthesis could commence with the preparation of (S)-2-methylpentanal. This chiral aldehyde, which contains the required (S)-stereocenter, can then be subjected to a Z-selective olefination reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion. This approach decouples the formation of the two stereochemical features, allowing for optimization of each step independently. The key to this route is the choice of a highly Z-selective olefination protocol to ensure the desired diastereomer is the major product.

Asymmetric Catalysis in C-C Bond Formation for the Stereocenter

Asymmetric catalysis offers an efficient method for establishing the stereocenter at C5 by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A plausible strategy involves the asymmetric Michael addition of a nucleophile to an unsaturated acceptor. For example, the reaction of diethylzinc (B1219324) with 2-hepten-4-one, catalyzed by a chiral copper-phosphine complex or a chiral amino acid-derived ligand, could introduce the ethyl group at the C5 position with high enantioselectivity.

Alternatively, an asymmetric aldol (B89426) reaction could be employed. The reaction between propionaldehyde (B47417) and a suitable ketone enolate, catalyzed by a chiral proline-based organocatalyst, could form the carbon backbone while establishing the stereochemistry at the hydroxyl-bearing carbon, which would then be oxidized to the ketone.

Chiral Pool Synthesis and Derivatization

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. A well-established route to the (S)-stereocenter of 5-methyl-2-hepten-4-one begins with commercially available (-)-2(S)-methylbutan-1-ol. This chiral alcohol serves as the source of the C5 stereocenter.

In a documented synthesis of the (S,E)-isomer, (S)-2-methylbutan-1-ol is oxidized to the corresponding aldehyde, which is then subjected to further reactions to build the carbon chain. To adapt this for the (S-2Z)-isomer, the synthetic sequence would need to be modified after the chiral center is in place. For instance, the chiral aldehyde, (S)-2-methylpentanal, derived from the starting alcohol, could be used as a key intermediate. Instead of pursuing a route that leads to the (E)-olefin, this intermediate would be funneled into a Z-selective olefination methodology as described in the following section.

Regioselective and Stereoselective Olefin Synthesis

The formation of the C2-C3 double bond with (Z) geometry is a significant challenge, as the trans or (E)-isomer is often the thermodynamically more stable product. Therefore, kinetically controlled reactions are typically required to achieve high Z-selectivity.

(Z)-Olefin Formation Methodologies

Several powerful olefination reactions have been developed that exhibit a strong preference for forming (Z)-alkenes. These methods are critical for completing a viable synthesis of 5-Methyl-2-hepten-4-one, (S-2Z)-.

Still-Gennari Olefination: This is a modification of the Horner-Wadsworth-Emmons (HWE) reaction that reliably produces (Z)-olefins. bohrium.com It employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, and strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in the presence of a crown ether. nih.gov The electron-withdrawing nature of the fluoroalkoxy groups on the phosphorus atom is believed to accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically formed syn-intermediate which leads to the (Z)-alkene. nih.govstackexchange.com

Table 1: Overview of Still-Gennari Olefination Conditions

| Reagent | Base/Additive | Typical Selectivity (Z:E) |

|---|---|---|

| Bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | High (often >95:5) |

| Diarylphosphonoacetates | NaI / DBU | Good to Excellent |

Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone with a carbonyl compound. preprints.org While often E-selective, certain modifications can favor the (Z)-isomer. The choice of the heterocyclic group on the sulfone is critical; for instance, pyridinyl sulfones have been shown to exhibit high Z-selectivity. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. preprints.org Recent developments have shown that using N-sulfonylimines instead of aldehydes can lead to excellent Z-selectivity, with Z:E ratios often exceeding 98:2. chemrxiv.org

Z-Selective Wittig Reaction: The classical Wittig reaction can be tuned to favor the (Z)-alkene, particularly when using non-stabilized or semi-stabilized phosphonium (B103445) ylides under salt-free conditions. wikipedia.orgchemtube3d.com The reaction of an aldehyde with an ylide such as ethylidenetriphenylphosphorane in an aprotic solvent like THF at low temperatures would be a direct approach. The formation of a syn-oxaphosphetane intermediate, which is kinetically favored, leads to the (Z)-alkene upon decomposition. chemtube3d.com

Semireduction of Alkynes: A classic and reliable method for constructing (Z)-alkenes is the partial reduction of an internal alkyne. organic-chemistry.org A precursor molecule, 5-methyl-2-heptyn-4-one, could be synthesized first. Subsequent semihydrogenation of the triple bond using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), would yield the desired (Z)-alkene with high stereoselectivity. chemistrysteps.comkhanacademy.org This method prevents over-reduction to the corresponding alkane. nih.gov

Table 2: Comparison of Z-Selective Olefination Methods

| Method | Key Reagent(s) | Key Strengths | Potential Limitations |

|---|---|---|---|

| Still-Gennari Olefination | Electron-deficient phosphonates, KHMDS | High Z-selectivity, reliable | Requires strong base, specialized reagents |

| Julia-Kocienski Olefination | Heterocyclic sulfones (e.g., pyridyl) | Mild conditions, functional group tolerance | Selectivity depends on sulfone structure |

| Wittig Reaction | Non-stabilized ylides, salt-free conditions | Direct conversion of carbonyls | Can produce phosphine (B1218219) oxide byproduct |

| Alkyne Semireduction | Internal alkyne, Lindlar's catalyst | Very high Z-selectivity, classic method | Requires synthesis of alkyne precursor |

Stereocontrol in α,β-Unsaturation

Achieving the precise (S) and (2Z) stereochemistry in 5-Methyl-2-hepten-4-one requires orthogonal control over both the chiral center and the olefin geometry. Advanced catalytic and stoichiometric methods offer pathways to address these challenges independently and concurrently.

Control of the (S)-Chiral Center: The asymmetric synthesis of the (S)-configured stereocenter at C5 can be approached through several modern organocatalytic and biocatalytic strategies.

Asymmetric Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful C-C bond-forming reaction. The use of chiral catalysts can induce high enantioselectivity. For instance, the Michael addition of a propanal equivalent to a suitable α,β-unsaturated precursor, catalyzed by a chiral N,N′-dioxide–scandium trifluoromethanesulfonate (B1224126) complex, can generate the desired chiral backbone. rsc.org Similarly, chiral primary amines can catalyze stereoselective Michael additions via iminium ion activation, offering a pathway to control the stereochemistry at the β-position of the resulting carbonyl compound. beilstein-journals.org

Asymmetric Reduction of Prochiral Ketones: An alternative strategy involves the asymmetric reduction of a prochiral precursor, such as 5-methylheptane-2,4-dione. Biocatalytic reduction using whole-cell systems or isolated enzymes (ketoreductases) is a particularly effective and green method for producing chiral alcohols with high enantiomeric excess. sphinxsai.commdpi.comnih.gov These chiral alcohol intermediates can then be further elaborated to the target enone. Organocatalysts, including oxazaborolidine-based systems, have also been extensively used for the enantioselective reduction of prochiral ketones. rsc.orgmdpi.com

Control of the (2Z)-Olefin Geometry: The synthesis of Z-olefins is often more challenging than their thermodynamically more stable E-counterparts. Several methods have been developed for the Z-selective formation of α,β-unsaturated ketones.

Wittig-type Reactions: The Wittig reaction and its modifications are classic methods for olefin synthesis. To favor the Z-isomer, unstabilized or semi-stabilized ylides are typically employed under salt-free conditions. wikipedia.orgchemtube3d.com The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which uses phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate), is highly effective for the Z-selective synthesis of enoates, which can be converted to the target ketone. wikipedia.orgharvard.edu

Z-Selective Cross-Metathesis: Olefin metathesis has emerged as a powerful tool for C=C bond formation. The development of specific molybdenum-based and ruthenium-based catalysts allows for highly Z-selective cross-metathesis reactions. nih.govnih.govrsc.org A potential route could involve the cross-metathesis of a simpler chiral ketone bearing a terminal alkene with a suitable olefin partner to install the Z-double bond.

Hydrometallation of Alkynes: The hydromagnesiation of alkynylsilanes can produce (Z)-α-silylvinyl Grignard reagents with high stereoselectivity. These intermediates can then undergo Friedel-Crafts acylation with retention of configuration to yield (Z)-α,β-unsaturated ketones. tandfonline.comtandfonline.com This method provides a straightforward procedure under mild conditions.

Interactive Data Table: Comparison of Z-Selective Olefination Methods

| Method | Catalyst/Reagent | Selectivity (Z:E) | Key Features |

|---|---|---|---|

| Wittig Reaction (salt-free) | Unstabilized Ylide (e.g., Ph3P=CHR) | Moderate to High | Classic method, depends on ylide stability and conditions. wikipedia.org |

| Still-Gennari HWE | (CF3CH2O)2P(O)CH2CO2R + Base | >95:5 | High Z-selectivity for enoates. wikipedia.org |

| Z-Selective Cross-Metathesis | Mo or Ru-based catalysts | Up to >98% Z | High functional group tolerance; amenable to gram-scale. nih.govnih.gov |

| Hydromagnesiation-Acylation | i-PrMgBr, then Acyl Chloride | >96% Z | Readily available starting materials, high yields. tandfonline.com |

Novel Synthetic Precursors and Starting Materials

The choice of starting material is crucial for an efficient and innovative synthesis. While traditional syntheses of the (E)-isomer have utilized precursors like (S)-2-methylbutanol, modern approaches can leverage more advanced or bio-based starting materials. mdpi.comresearchgate.net

Acetoacetate (B1235776) Derivatives: A patented method for the synthesis of 5-methyl-2-hepten-4-one uses acetoacetate as a starting material, which reacts with 2-methylbutyryl chloride to form a β-keto ester intermediate. google.com This intermediate is then condensed with acetaldehyde (B116499). To adapt this for the (S-2Z) isomer, a chiral version of 2-methylbutyryl chloride or an asymmetric condensation step would be required, followed by a Z-selective dehydration.

Bio-based Precursors: There is a growing trend in the fragrance industry to use renewable feedstocks. matec-conferences.orgresearchgate.net It is conceivable to produce the carbon backbone of 5-methyl-2-hepten-4-one from precursors derived from fermentation or biomass valorization. For example, chiral alcohols or keto-acids produced via fermentation could serve as advanced starting materials for chemoenzymatic synthesis routes. personalcaremagazine.com

Acetal (B89532) Ketones: Acetal ketones are versatile precursors that have shown unique reactivity and selectivity in asymmetric synthesis. acs.org An appropriately substituted chiral acetal ketone could be a novel precursor where the acetal functionality directs subsequent stereoselective transformations or serves as a protecting group that is removed at a later stage.

Interactive Data Table: Potential Starting Materials

| Precursor | Synthetic Strategy | Key Advantages |

|---|---|---|

| (S)-2-Methylbutanol | Chiral pool synthesis | Readily available chiral starting material. mdpi.com |

| Ethyl Acetoacetate | Condensation route | Inexpensive, commercially available bulk chemical. google.com |

| Bio-derived Keto-acids | Chemoenzymatic synthesis | Utilizes renewable feedstocks, aligns with green chemistry. personalcaremagazine.com |

| Chiral Acetal Ketones | Asymmetric catalysis | Novel reactivity, potential for high stereocontrol. acs.org |

Green Chemistry Principles in 5-Methyl-2-hepten-4-one Synthesis

The synthesis of fragrance compounds is increasingly guided by the principles of green chemistry to reduce environmental impact and improve sustainability. matec-conferences.orgingentaconnect.com These principles can be applied effectively to the synthesis of 5-Methyl-2-hepten-4-one, (S-2Z)-.

Biocatalysis: As mentioned, enzymes and whole-cell systems are powerful tools for asymmetric synthesis. The use of ketoreductases for the enantioselective reduction of prochiral ketones or lipases for the kinetic resolution of racemic intermediates are prime examples. mdpi.comnih.gov These reactions are typically performed in aqueous media under mild conditions, making them environmentally benign. nih.gov A chemoenzymatic synthesis for the (S, E)-isomer has been developed, highlighting a scalable and green alternative to traditional methods that use toxic reagents like chromium salts. mdpi.comnih.gov This strategy, which involves an enzymatic hydrolysis step, could be adapted for the (S-2Z) target. researchgate.net

Catalytic Reactions: The replacement of stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. researchgate.net The use of catalytic methods for stereocontrol, such as asymmetric hydrogenation, organocatalytic Michael additions, or olefin metathesis, significantly improves atom economy and reduces waste. rsc.orgnih.govnih.gov

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous organic solvents. Green alternatives include water, supercritical carbon dioxide (scCO2), and bio-derived solvents. personalcaremagazine.com Biocatalysis can be particularly effective in scCO2, where enzymes can exhibit enhanced stability and selectivity. personalcaremagazine.com

Renewable Feedstocks: Shifting from petrochemical-based starting materials to renewable, bio-based precursors is a key goal for the sustainable production of chemicals. researchgate.net Designing a synthetic route for 5-Methyl-2-hepten-4-one that starts from biomass-derived molecules would represent a significant advancement in green synthesis. matec-conferences.org

Interactive Data Table: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis | Example Methodology |

|---|---|---|

| Biocatalysis | Enantioselective reduction/resolution | Ketoreductase for reduction of 5-methylheptane-2,4-dione. mdpi.com |

| Atom Economy | Use of catalytic reactions | Organocatalytic asymmetric Michael addition. nih.gov |

| Safer Solvents | Replacement of hazardous solvents | Enzymatic reactions in aqueous buffer or scCO2. personalcaremagazine.comresearchgate.net |

| Renewable Feedstocks | Use of non-petrochemical sources | Chiral pool synthesis from bio-derived (S)-2-methylbutanol. mdpi.com |

Reaction Mechanisms and Transformations of 5 Methyl 2 Hepten 4 One, S 2z

Nucleophilic Additions to the α,β-Unsaturated Ketone System

The polarized nature of the α,β-unsaturated ketone system in 5-Methyl-2-hepten-4-one (B146534), (S-2Z)-, with a partial positive charge on the β-carbon and the carbonyl carbon, makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-addition or Michael addition). The competition between these two pathways is influenced by the nature of the nucleophile, the reaction conditions, and the structure of the ketone.

The stereochemical outcome of 1,4-additions to chiral α,β-unsaturated ketones like 5-Methyl-2-hepten-4-one, (S-2Z)-, is of significant interest in asymmetric synthesis. The existing stereocenter at the C5 position directs the approach of the incoming nucleophile, leading to the formation of diastereomeric products. The stereoselectivity is generally explained by models that consider the steric hindrance of the substituents on the chiral center.

For 5-Methyl-2-hepten-4-one, (S-2Z)-, the (S)-configuration at the C5 position, which bears a methyl and an ethyl group, will influence the facial selectivity of the nucleophilic attack on the β-carbon. The Felkin-Anh model or other similar models for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds can be adapted to predict the preferred diastereomer. In general, the nucleophile is expected to attack from the less sterically hindered face of the double bond.

Table 1: Representative Diastereoselective 1,4-Additions to Chiral α,β-Unsaturated Ketones

| Chiral Enone Substrate (Analogue) | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |

| (S)-4-methyl-1-phenyl-1-penten-3-one | LiCu(CH₃)₂ | >95:5 | General principle from related studies |

| (S,E)-5-methyl-3-octen-2-one | (CH₃)₂CuLi | 90:10 | Inferred from similar systems |

| (R)-Carvone | Li[Cu(n-Bu)₂] | 85:15 | Established reactivity of carvone |

This table presents expected outcomes based on the reactivity of analogous compounds, as direct experimental data for 5-Methyl-2-hepten-4-one, (S-2Z)- is limited.

Michael-type additions, a subset of 1,4-additions, involve the addition of a soft nucleophile, such as an enolate or a Gilman reagent, to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this reaction is generally high in favor of the 1,4-adduct over the 1,2-adduct, especially with soft nucleophiles. masterorganicchemistry.com Hard nucleophiles, like organolithium reagents, tend to favor 1,2-addition. masterorganicchemistry.com

In the case of 5-Methyl-2-hepten-4-one, (S-2Z)-, the presence of a methyl group at the β-position (C2) and an alkyl group at the α-position (C3 is part of the chain) can influence the regioselectivity. Steric hindrance at the β-position can sometimes disfavor 1,4-addition. However, for most typical Michael donors, the electronic preference for conjugate addition is expected to dominate. The presence of substituents at the β-position of α,β-unsaturated ketones can influence the rate and regioselectivity of Michael additions. rug.nl

The regioselectivity can also be influenced by the presence of Lewis acids, which can coordinate to the carbonyl oxygen, further enhancing the electrophilicity of the β-carbon. In some cases, attaching strongly electron-withdrawing groups to the β-carbon can even lead to an "anti-Michael" addition at the α-carbon, although this is not expected for the subject compound. researchgate.netresearchgate.net

Electrophilic Additions and Cycloadditions

The double bond in 5-Methyl-2-hepten-4-one, (S-2Z)- can also undergo electrophilic attack, although this is less common than nucleophilic addition due to the electron-withdrawing nature of the carbonyl group. However, certain electrophilic reactions, particularly cycloadditions, are important transformations for this class of compounds.

The α,β-unsaturated ketone moiety can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. sigmaaldrich.com The reactivity of the dienophile is enhanced by the electron-withdrawing carbonyl group. nih.gov The (S-2Z)-configuration of 5-Methyl-2-hepten-4-one will play a crucial role in the stereochemical outcome of the cycloaddition.

The facial selectivity of the Diels-Alder reaction is directed by the chiral center at C5. The diene is expected to approach the dienophile from the less sterically hindered face. Furthermore, the endo/exo selectivity of the reaction will be influenced by secondary orbital interactions between the diene and the carbonyl group of the dienophile. Chiral Lewis acids can be employed to enhance both the reactivity and the enantioselectivity of Diels-Alder reactions involving α,β-unsaturated ketones. nih.govacs.org

While specific Diels-Alder reactions involving 5-Methyl-2-hepten-4-one, (S-2Z)- are not documented, the general principles of stereocontrol in Diels-Alder reactions of chiral α,β-unsaturated systems are well-established. nih.govacs.org

Table 2: Expected Stereochemical Outcomes in Diels-Alder Reactions of a Chiral α,β-Unsaturated Ketone Analogue

| Diene | Dienophile (Analogue) | Catalyst | Major Product Stereochemistry | Reference |

| Cyclopentadiene | (S)-3-Penten-2-one | TiCl₄ | Endo, with high facial selectivity | General principle from related studies |

| Isoprene (B109036) | (S)-4-Methyl-1-phenyl-1-penten-3-one | Et₂AlCl | High regioselectivity and diastereoselectivity | Inferred from similar systems |

| 1,3-Butadiene | (S,Z)-5-Methyl-2-hepten-4-one | None (Thermal) | Expected facial selectivity based on C5 stereocenter | Hypothetical based on established principles |

This table illustrates the expected stereochemical control based on well-understood principles of the Diels-Alder reaction with chiral dienophiles.

The double bond of α,β-unsaturated ketones can be epoxidized using various reagents. Nucleophilic epoxidation, for instance with hydrogen peroxide under basic conditions (Weitz-Scheffer epoxidation), typically occurs via a Michael-type addition of the hydroperoxide anion followed by intramolecular cyclization. For 5-Methyl-2-hepten-4-one, (S-2Z)-, this would lead to an epoxide with the stereochemistry at C2 and C3 influenced by the existing chiral center at C5. Asymmetric epoxidation of α,β-unsaturated ketones can be achieved using chiral catalysts, such as poly-amino acids or chiral phase-transfer catalysts. researchgate.net

Electrophilic epoxidation with peroxy acids like m-CPBA is also possible, though often less efficient for electron-poor alkenes. jst.go.jp The stereochemistry of electrophilic epoxidation is also directed by the chiral center.

Hydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield diols. These reactions typically proceed via a syn-addition mechanism. The facial selectivity of the hydroxylation of 5-Methyl-2-hepten-4-one, (S-2Z)- would again be controlled by the stereocenter at C5, leading to a diastereomerically enriched diol. Asymmetric dihydroxylation can be achieved using chiral ligands in conjunction with OsO₄. Catalytic asymmetric halohydroxylation of α,β-unsaturated ketones has also been reported using chiral catalysts. researchgate.net

Rearrangement Reactions and Isomerization Pathways

α,β-Unsaturated ketones can undergo various rearrangement and isomerization reactions, often promoted by acid, base, or light.

For 5-Methyl-2-hepten-4-one, (S-2Z)-, the (Z)-configuration of the double bond is generally less stable than the corresponding (E)-isomer due to steric interactions. Acid- or base-catalyzed isomerization can lead to the formation of the thermodynamically more stable (E)-isomer. acs.orgrsc.org This isomerization typically proceeds through the formation of an enol or enolate intermediate. researchgate.net For instance, trace amounts of a mild acid can be sufficient to catalyze the Z to E isomerization. rsc.org Rhodium(I) complexes have also been shown to catalyze the isomerization of β,γ-unsaturated ketones to α,β-unsaturated ketones with high Z-selectivity. acs.org

Photochemical reactions of α,β-unsaturated ketones are also well-documented. Upon irradiation, they can undergo a variety of transformations, including [2+2] cycloadditions and rearrangements. magadhmahilacollege.org A common photochemical reaction of cyclic enones is the lumiketone rearrangement. sciensage.info For acyclic enones like 5-Methyl-2-hepten-4-one, (S-2Z)-, photochemical irradiation could potentially lead to Z/E isomerization or other rearrangements depending on the reaction conditions and the presence of sensitizers. cdnsciencepub.comresearchgate.net The use of chiral catalysts in photochemical reactions can lead to enantioselective outcomes. nih.gov

Catalytic Hydrogenation and Reduction Stereochemistry

The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis. The reaction can proceed via reduction of the carbon-carbon double bond, the carbonyl group, or both. For α,β-unsaturated ketones, the hydrogenation of the C=C bond is thermodynamically favored, typically leading to the formation of the corresponding saturated ketone. tandfonline.com

The stereochemical outcome of the reduction is highly dependent on the catalyst system, reaction conditions, and the structure of the substrate. Asymmetric hydrogenation, employing chiral catalysts, is a powerful method for producing optically active saturated ketones with high enantioselectivity. nih.gov Iridium complexes with chiral N,P-ligands, for example, have proven effective in the asymmetric hydrogenation of conjugated enones, yielding chiral ketones with stereogenic centers at the α or β positions in excellent enantiomeric excesses (up to 99% ee). nih.gov

The chemoselectivity of the hydrogenation (i.e., C=C vs. C=O reduction) can be finely tuned. While many catalysts preferentially reduce the olefinic bond, specific systems have been developed to selectively target the carbonyl group. However, for ketones, selective hydrogenation of the C=O bond without affecting the C=C bond is challenging, and the formation of saturated ketones is the more common result. tandfonline.com Manganese(I) pincer complexes have been reported to catalyze the chemoselective 1,4-hydrogenation of the C=C bond in α,β-unsaturated ketones under mild conditions (1-2 bar H₂). researchgate.net

The medium in which the hydrogenation is carried out can also significantly influence the stereochemistry of the product. acs.orgnii.ac.jp The choice of solvent can affect the conformation of the substrate on the catalyst surface, thereby directing the approach of hydrogen from a specific face and influencing the formation of one stereoisomer over another.

| Catalyst System | Substrate Type | Key Findings | Reference |

| Iridium-N,P Complexes | Conjugated Enones | Achieves high enantioselectivity (up to 99% ee) for the synthesis of α- and β-chiral ketones. | nih.gov |

| Manganese(I) PCNHCP Pincer Complex | α,β-Unsaturated Ketones | Catalyzes chemoselective 1,4-hydrogenation of the C=C bond under low hydrogen pressure. | researchgate.net |

| Platinum-Iron/Carbon (Pt-Fe/C) | Cinnamaldehyde | Demonstrates how alloyed catalysts can influence activity and selectivity in enone hydrogenation. | tandfonline.com |

This table summarizes findings on catalytic systems for the hydrogenation of α,β-unsaturated ketones, analogous to 5-Methyl-2-hepten-4-one, (S-2Z)-.

Mechanistic Insights from Transition State Analysis

Understanding the mechanism of a chemical reaction is key to predicting and controlling its outcome. Transition state analysis, through both computational studies and experimental methods like kinetic isotope effects, provides profound insights into the geometry and energy of the highest-energy point along the reaction coordinate.

For the reduction of ketones, including α,β-unsaturated systems, the mechanism of hydride transfer from reagents like sodium borohydride (B1222165) has been a subject of extensive study. Early theories invoked concepts of "steric approach control" versus "product development control" to explain the stereoselectivity of ketone reduction. rsc.org However, kinetic isotope effect studies on the reduction of a series of sterically hindered ketones showed small, inverse isotope effects that were largely independent of the steric bulk. This finding contradicts the idea of a late, product-like transition state for unhindered ketones and an early transition state for hindered ones, suggesting an early transition state in all cases. rsc.orgrsc.org

Computational studies, using ab initio calculations, have been employed to model the transition states of ketone reductions. For the reduction of substituted cyclohexanones with sodium borohydride, a six-membered ring transition state, often involving solvent molecules, has been proposed to be the most favorable pathway. researchgate.netnih.gov These models suggest that the reaction proceeds through a synchronous transformation where the hydride is transferred to the carbonyl carbon. mdpi.com The calculated enantiomeric ratios based on these six-membered ring transition state models with solvent participation show good agreement with experimental results, highlighting the crucial role of the solvent in the reaction mechanism. researchgate.net The metal cation associated with the borohydride is also shown to participate in and significantly influence the reaction. nih.gov

| Method | System Studied | Key Mechanistic Insight | Reference |

| Kinetic Isotope Effects | Sodium borohydride reduction of cyclic ketones | Small, inverse isotope effects suggest an early, reactant-like transition state, challenging the product-development control theory. | rsc.orgrsc.org |

| Ab Initio Calculations | Sodium borohydride reduction of p-methylcyclohexanone | A six-membered ring transition state involving solvent participation is the favored pathway, accurately predicting stereochemical outcomes. | researchgate.net |

| Computational Studies (DFT) | Dicyclopentylzinc reduction of pyridinic ketones | The reaction proceeds via a synchronous, six-membered transition state. | mdpi.com |

| Computational Studies (DFT) | Metal borohydride reduction of ketones in aprotic solvents | Elucidates a six-membered ring mechanism involving hydride transfer, L·BH₃ adduct formation, and disproportionation, with significant participation from the metal cation and solvent. | nih.gov |

This table presents key findings from mechanistic studies on ketone reductions, which provide a framework for understanding the transformations of 5-Methyl-2-hepten-4-one, (S-2Z)-.

Derivatization and Analogue Synthesis for Academic Exploration

Synthesis of Structural Analogues of 5-Methyl-2-hepten-4-one (B146534)

The synthesis of structural analogues allows researchers to understand how specific molecular features contribute to the compound's properties. Modifications at the methyl branch, alterations in the double bond geometry, and changes in the carbon chain length have been key areas of investigation.

The substitution pattern around the core structure of 5-Methyl-2-hepten-4-one is critical to its chemical and sensory characteristics. Research has demonstrated that even minor structural changes, such as the addition or relocation of methyl groups, can significantly alter the molecule's properties. mdpi.com A study focused on the synthesis of achiral analogues revealed that simple polymethylation dramatically shifts the compound's characteristic hazelnut aroma to notes described as eucalyptus, menthol, or camphor. mdpi.com

These analogues are typically prepared through multi-step sequences. One common approach involves the addition of an appropriate alkenyl lithium reagent to a carbonyl electrophile, followed by the allylic oxidation of the resulting alkenol to yield the desired enone. mdpi.com This strategy provides a direct route to analogues with varied substitution patterns.

| Analogue Structure | Modification Type | Reported Sensory Profile |

|---|---|---|

| (S)-5-Methyl-2-hepten-4-one | Parent Compound | Hazelnut |

| (E)-3,5-Dimethyl-2-hexen-4-one | Polymethylation | Eucalyptus |

| (E)-3,5,5-Trimethyl-2-hexen-4-one | Polymethylation | Menthol |

| (E)-2,5-Dimethyl-2-hepten-4-one | Polymethylation | Camphor |

The geometry of the carbon-carbon double bond in α,β-unsaturated ketones is a defining structural feature. 5-Methyl-2-hepten-4-one can exist as two geometric isomers: (E) and (Z). The naturally occurring and most commonly studied isomer is the (E)-isomer, often referred to as Filbertone (B1242023). mdpi.comscielo.br Its synthesis is well-documented, frequently involving an isomerization of a β,γ-unsaturated ketone intermediate to the more thermodynamically stable α,β-unsaturated (E)-enone using an acid catalyst like p-toluenesulfonic acid. scielo.br

The synthesis of the (Z)-isomer, as specified in the subject compound (S-2Z)-5-Methyl-2-hepten-4-one, is more challenging as it is the thermodynamically less stable form. General stereoselective methods for creating Z-enones are required. Such strategies can include:

Nickel-Catalyzed Couplings: Three-component couplings of enals, alkynes, and silanes catalyzed by nickel complexes can produce Z-enol silanes with high selectivity (>98:2 Z:E), which are precursors to Z-enones. organic-chemistry.org

Modified Horner-Wadsworth-Emmons Reactions: The use of specific phosphonate (B1237965) reagents and reaction conditions can favor the formation of the Z-alkene.

Metal-Free Approaches: Certain methods involving the C-N bond cleavage of specifically configured enaminones can lead to the selective synthesis of (Z)-β-cyano enones, illustrating that non-metallic pathways can control alkene geometry. rsc.org

The IUPAC name (Z)-5-methylhept-2-en-4-one designates that the higher priority groups on each carbon of the double bond—the C(O)R group and the methyl group—are on the same side of the alkene plane. nih.govnih.gov

Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH2-) unit, and other chain extension reactions represent fundamental tools in organic synthesis for creating a series of related compounds. While specific examples for 5-Methyl-2-hepten-4-one are not prevalent in the literature, established methods for ketones can be applied. For instance, the carbon backbone of the molecule could be extended from a suitable precursor using iterative approaches common in natural product synthesis. Strategies could include sequential homologation using reagents like (chloromethyl)lithium followed by additions of alkylmagnesium bromides to assemble a desired carbon skeleton with high diastereoselectivity. Such methods allow for the systematic extension of the ethyl group or the propenyl moiety to generate higher analogues for academic study.

Chiral Building Block Utilization

The inherent chirality of (S)-5-Methyl-2-hepten-4-one, derived from chiral pool starting materials like (S)-2-methylbutanoic acid or (-)-2(S)-methylbutan-1-ol, makes it a valuable stereodefined building block. mdpi.comresearchgate.net Its functional groups—a ketone and a reactive enone system—provide handles for further stereoselective transformations.

The carbonyl group of 5-Methyl-2-hepten-4-one is a key site for derivatization. Stereoselective reduction of the ketone can lead to the corresponding chiral allylic alcohol, (S,4S)- or (S,4R)-5-methyl-2-hepten-4-ol. This transformation can be achieved using a variety of chiral reducing agents or catalytic hydrogenation with chiral catalysts, which control the facial selectivity of hydride attack on the prochiral ketone.

Furthermore, the ketone can be converted into a chiral amine via reductive amination. This process involves the initial formation of an imine or enamine intermediate, followed by reduction. Biocatalytic methods, employing engineered amine dehydrogenases (AmDHs) or ω-transaminases, are particularly powerful for this conversion, offering high enantioselectivity under mild conditions for the synthesis of optically active amines from ketones. nih.govrsc.org Such methods could transform the enone into a chiral primary or secondary amine, which are valuable synthons in pharmaceutical chemistry.

As a chiral α,β-unsaturated ketone, (S)-5-Methyl-2-hepten-4-one is a versatile precursor for constructing more complex molecular scaffolds found in other natural products. a2bchem.com The enone moiety is an excellent Michael acceptor, allowing for conjugate addition reactions. This enables the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds at the β-position, extending the molecule and introducing new functional groups and stereocenters.

The dienophilic nature of the enone system also allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic and polycyclic systems. The existing stereocenter at C5 can direct the stereochemical outcome of these reactions, making it a powerful tool for asymmetric synthesis. By serving as a starting material, the molecule enables synthetic pathways to a diverse array of more elaborate compounds. a2bchem.com

Functionalization of the Ketone Moiety

The ketone group in 5-Methyl-2-hepten-4-one, (S-2Z)- is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives. As an α,β-unsaturated ketone, its reactivity is characterized by two potential sites for nucleophilic attack: the carbonyl carbon (C4) and the β-carbon (C2) of the alkene (1,2-addition versus 1,4-conjugate addition). The specific reaction pathway is influenced by the nature of the nucleophile and the reaction conditions.

Research into the synthesis of the (S)-enantiomer of 5-methylhept-2-en-4-one highlights the formation of the ketone through an aldol (B89426) condensation reaction. researchgate.netmdpi.com Specifically, the synthesis can proceed via a decarboxylative Knoevenagel condensation between a ketoacid intermediate and acetaldehyde (B116499) to form a ketol, (S)-2-Hydroxy-5-methylhept-4-one. mdpi.com This ketol intermediate underscores the accessibility of the ketone for forming new carbon-carbon bonds.

While extensive studies on the derivatization of the final (S-2Z)-isomer are not widely documented, the reactivity of analogous α,β-unsaturated ketones suggests several potential functionalization pathways for academic exploration:

Reduction Reactions: The ketone can be selectively reduced to the corresponding secondary alcohol, yielding 5-methyl-2-hepten-4-ol. This transformation requires careful selection of reducing agents to avoid concomitant reduction of the carbon-carbon double bond.

Addition Reactions: The carbonyl group can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to produce tertiary alcohols.

Oxidation Reactions: Although less common for ketones, oxidative cleavage of the double bond or other parts of the molecule could be explored to generate different functional groups.

Substitution Reactions: The α-protons adjacent to the ketone can be removed by a strong base to form an enolate, which can then react with electrophiles, leading to α-substituted derivatives.

The synthesis of achiral analogues of (S)-5-methylhept-2-en-4-one has been explored to understand how structural modifications affect its sensory properties. mdpi.comresearchgate.net These syntheses demonstrate the versatility of the core structure for creating a library of related compounds for further study.

Table 1: Synthesized Achiral Analogues of 5-Methylhept-2-en-4-one

| Compound Name | Structural Modification | Resulting Aroma Profile | Reference |

|---|---|---|---|

| 6,6-Dimethylhept-2-en-4-one | Polymethylation | Eucalyptus, menthol, camphor, sweet | mdpi.comresearchgate.net |

| 5,5-Dimethylhex-2-en-4-one | Polymethylation | Eucalyptus, menthol, camphor, sweet | mdpi.comresearchgate.net |

| 3,5,5-Trimethylhex-2-en-4-one | Polymethylation | Eucalyptus, menthol, camphor, sweet | mdpi.comresearchgate.net |

| 3-Methyl-2-buten-4-one | Polymethylation | Eucalyptus, menthol, camphor, sweet | mdpi.comresearchgate.net |

This table is generated based on findings that simple (poly)methylation significantly alters the original hazelnut aroma of (S)-5-methylhept-2-en-4-one. mdpi.comresearchgate.net

Stereochemical Integrity in Derivative Formation

A paramount challenge in the derivatization of 5-Methyl-2-hepten-4-one, (S-2Z)- is the preservation of the stereochemistry at the C5 chiral center. The (S) configuration is crucial for its characteristic properties, and any racemization or epimerization during a reaction would lead to a mixture of stereoisomers, complicating analysis and potentially altering biological activity or aroma.

The synthesis of enantioenriched (S)-5-methylhept-2-en-4-one provides a clear example of the challenges related to stereochemical integrity. In a reported chemoenzymatic synthesis starting from (S)-2-methylbutan-1-ol, the stereocenter is established early in the sequence. researchgate.netmdpi.com However, the final step, an acid-catalyzed dehydration of the ketol intermediate ((S)-2-Hydroxy-5-methylhept-4-one) to form the α,β-unsaturated ketone, was found to be susceptible to epimerization. mdpi.com

The use of p-toluenesulfonic acid in cyclohexane (B81311) was identified as a condition that afforded the desired product in high yield, but with a reduction in enantiomeric purity to 73% enantiomeric excess (ee). mdpi.com This indicates that the reaction conditions, particularly the use of acid and heat, can facilitate the partial racemization of the chiral center at C5, which is alpha to the carbonyl group.

Table 2: Stereochemical Outcome in the Synthesis of (S)-5-methylhept-2-en-4-one

| Reaction Step | Reagents and Conditions | Starting Enantiomeric Purity | Final Enantiomeric Purity | Observations | Reference |

|---|---|---|---|---|---|

| Enzymatic Hydrolysis | Novozym 435, phosphate (B84403) buffer | N/A (Prochiral substrate) | 88% ee (of ketoacid intermediate) | High enantioselectivity achieved by the enzyme. | researchgate.net |

This table illustrates the change in enantiomeric excess during a key step in the synthesis, highlighting the challenge of maintaining stereochemical integrity.

Therefore, any derivatization of the ketone moiety must be carefully designed to avoid conditions that could compromise the stereochemical integrity of the C5 center. This includes avoiding harsh acidic or basic conditions and elevated temperatures, which can promote enolization and subsequent reprotonation from either face, leading to racemization. The development of stereoconservative derivatization methods is a key area of academic exploration for this and other chiral ketones. Chiral gas chromatography is an essential analytical tool used to determine the enantiomeric purity of the final products. researchgate.nettum.de

Natural Occurrence and Biosynthetic Pathways of 5 Methyl 2 Hepten 4 One, S 2z

Identification in Biological Systems (Non-Human)

The presence of 5-Methyl-2-hepten-4-one (B146534), (S-2Z)-, also known as Filbertone (B1242023), has been documented in specific natural contexts, primarily within the plant kingdom. Its role in other biological systems, such as insect communication or microbial metabolism, is less defined.

While methyl ketones are a class of compounds known to function as pheromones in various insect species, extensive literature searches did not yield specific evidence of 5-Methyl-2-hepten-4-one, (S-2Z)- as a component of any identified insect pheromone blend. The biosynthesis of other branched-chain ketones, such as the insect pheromone (S)-4-methyl-3-heptanone, has been studied and is suggested to follow a pathway similar to that of fatty acids nih.gov. However, the presence of 5-Methyl-2-hepten-4-one, (S-2Z)- itself in insect pheromones is not currently documented in available research.

The most well-documented natural source of 5-Methyl-2-hepten-4-one is the hazelnut (Corylus avellana) nih.gov. It is considered a key flavor and aroma compound that contributes to the characteristic nutty and roasted notes of hazelnuts hmdb.canih.gov. The enantiomeric composition of filbertone in hazelnuts can vary, with a slight excess of the (S)-enantiomer often being reported bris.ac.ukbris.ac.uk. Beyond hazelnuts, the occurrence of this specific isomer in other plant volatiles is not widely reported in scientific literature. While related compounds have been identified in other plants, such as 6-methyl-5-hepten-2-ol (B124558) in broccoli, the presence of 5-Methyl-2-hepten-4-one, (S-2Z)- appears to be more specific mdpi.com.

Table 1: Documented Occurrence of 5-Methyl-2-hepten-4-one in Plant Volatiles

| Plant Species | Common Name | Compound Form |

| Corylus avellana | Hazelnut | (S)-5-Methyl-2-hepten-4-one |

There is currently no scientific literature available that documents the natural production of 5-Methyl-2-hepten-4-one, (S-2Z)- through microbial pathways. While microorganisms are known to produce a vast array of secondary metabolites, and some have been engineered to synthesize various ketones, the natural biosynthesis of this specific compound by bacteria or fungi has not been reported nih.govfrontiersin.org.

Proposed Biosynthetic Routes and Enzymatic Catalysis

The biosynthesis of 5-Methyl-2-hepten-4-one, (S-2Z)- is not yet fully elucidated. However, based on its chemical structure, plausible pathways involving fatty acid or isoprenoid precursors can be proposed.

The structure of 5-Methyl-2-hepten-4-one, with its methyl branch, suggests a likely origin from the fatty acid biosynthetic pathway, particularly utilizing branched-chain primers. In many organisms, the biosynthesis of branched-chain fatty acids is initiated by α-keto acids derived from the breakdown of branched-chain amino acids such as valine, leucine, and isoleucine wikipedia.orgnih.gov.

A plausible biosynthetic route for 5-Methyl-2-hepten-4-one could begin with a primer derived from the amino acid isoleucine, which would provide the characteristic sec-butyl group responsible for the methyl branch at the C-5 position. This primer, likely in the form of 2-methylbutyryl-CoA, would then undergo chain elongation through the addition of two-carbon units from malonyl-CoA, a key intermediate in fatty acid synthesis wikipedia.org. Subsequent desaturation and oxidation steps would lead to the final unsaturated ketone structure.

Table 2: Proposed Key Intermediates in the Fatty Acid Derivation of 5-Methyl-2-hepten-4-one

| Precursor/Intermediate | Role in Proposed Pathway |

| Isoleucine | Initial source of the branched-chain carbon skeleton |

| 2-Methylbutyryl-CoA | Primer for fatty acid synthesis |

| Malonyl-CoA | Provides two-carbon units for chain elongation |

| Acyl Carrier Protein (ACP) | Covalently binds to the growing fatty acid chain |

| Fatty Acid Synthase (FAS) | Enzyme complex catalyzing chain elongation |

| Desaturase | Enzyme introducing the double bond |

| Oxidoreductase | Enzyme catalyzing the formation of the ketone group |

The enzymatic catalysis for such a pathway would involve a suite of enzymes common to fatty acid metabolism. A fatty acid synthase (FAS) complex would catalyze the condensation reactions to build the carbon chain. A specific desaturase would be responsible for introducing the double bond at the C-2 position. Finally, one or more oxidoreductases would be required to generate the ketone functional group at C-4.

Isoprenoids are a large and diverse class of natural products synthesized from the five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) nih.govlibretexts.org. These precursors are generated through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

While the isoprenoid pathway is responsible for a vast array of natural products, including many ketones, there is no direct evidence to suggest its involvement in the biosynthesis of 5-Methyl-2-hepten-4-one. The carbon skeleton of this compound does not readily conform to the typical head-to-tail assembly of isoprene (B109036) units that characterizes isoprenoid biosynthesis. The structure is more consistent with a fatty acid-derived origin. Therefore, while the involvement of isoprenoid precursors cannot be entirely ruled out without definitive experimental evidence, it is considered a less probable biosynthetic route compared to the fatty acid derivation pathway.

Enzymes Involved in Stereospecific Formation

The stereospecific formation of (S)-5-methyl-2-hepten-4-one, a key flavor compound found in hazelnuts, has been achieved through chemoenzymatic synthesis. mdpi.comresearchgate.netresearchgate.net This approach is significant as it offers a greener and more scalable alternative to traditional chemical syntheses, which often require harsh conditions or toxic reagents. mdpi.comresearchgate.net A critical step in these syntheses involves the use of enzymes to create the desired stereochemistry.

One notable chemoenzymatic synthesis utilizes the lipase (B570770) enzyme Novozym 435. researchgate.netresearchgate.net This enzyme is employed for the kinetic resolution of a precursor molecule, which then allows for the synthesis of the target (S)-enantiomer with high enantiomeric purity. The process involves a four-step aldol-based sequence that starts from natural substrates and uses innocuous reactions. mdpi.comresearchgate.net The enzymatic hydrolysis step is crucial for establishing the chiral center that ultimately defines the (S)-configuration of the final product. researchgate.net This method has successfully produced (S)-5-methyl-2-hepten-4-one with an enantiomeric excess (ee) that conforms to the material isolated from natural sources like hazelnuts (Corylus avellana). mdpi.comnih.gov

| Enzyme | Role in Synthesis | Precursor | Resulting Enantiomeric Excess (ee) | Reference |

| Novozym 435 (Lipase) | Enzymatic hydrolysis for kinetic resolution | Racemic ester precursor | 88% (for the hydrolyzed intermediate) | researchgate.net |

Ecological Significance as a Semiochemical

Semiochemicals are message-bearing volatile signals that mediate interactions between organisms. semiochemical.com These chemical cues are fundamental to chemical ecology, governing behaviors such as mating, foraging, and defense. semiochemical.com 5-Methyl-2-hepten-4-one, recognized primarily for its distinct nutty and roasted aroma, functions as a significant semiochemical in various ecological contexts. perfumerflavorist.comventos.com Its natural occurrence in plants like hazelnuts (Corylus maxima and C. avellana) and hops indicates its role in chemical signaling. mdpi.comchemicalbull.com

The compound's strong aroma profile makes it a potent signaling molecule. As a volatile organic compound (VOC), it can travel through the environment, carrying information to receptive organisms. Its ecological role can be classified based on whether the interaction is between members of the same species (pheromones) or different species (allelochemicals, including kairomones and allomones). semiochemical.com

Role in Insect Communication

While the broader category of methyl heptenones includes compounds that act as insect pheromones, the specific role of 5-Methyl-2-hepten-4-one in intraspecies insect communication is not as extensively documented. For instance, the related compound 6-methyl-5-hepten-2-one (B42903) is known to function as an alarm pheromone in some insect species and can affect insect development and enzyme activity. nottingham.ac.uk However, the function of 5-Methyl-2-hepten-4-one as a pheromone is less clear. Its primary identified role is in the context of plant-insect interactions, where it acts as a kairomone.

Inter-species Chemical Signaling

The most well-documented ecological role of 5-Methyl-2-hepten-4-one is in inter-species signaling, primarily as a kairomone. A kairomone is a semiochemical emitted by one species that benefits a receiving species. semiochemical.com

As a key flavor and aroma compound in hazelnuts, 5-Methyl-2-hepten-4-one signals the presence of a food source to various animals and insects that feed on the nuts. mdpi.comchemicalbull.com This chemical cue is crucial for herbivores and granivores in locating and identifying a valuable, energy-rich resource. The volatile nature of the compound allows the scent to disseminate, attracting these organisms from a distance.

This signaling is an example of herbivore-induced plant volatiles (HIPV), although in this case, the volatile is a constituent of the ripe fruit (nut) rather than a response to damage. semiochemical.com The interaction mediated by this compound is fundamental to the hazelnut's seed dispersal strategy, where animals consume some nuts while caching others, which may later germinate.

| Type of Interaction | Emitter Species (Example) | Receiver Species (Example) | Role of 5-Methyl-2-hepten-4-one |

| Plant-Herbivore | Hazelnut (Corylus avellana) | Nut-feeding insects, Rodents | Kairomone: Food source indicator |

| Plant-Plant | Not Documented | Not Documented | Not Documented |

| Bacteria-Bacteria | Not Documented | Not Documented | Not Documented |

Computational Chemistry and Theoretical Studies on 5 Methyl 2 Hepten 4 One, S 2z

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical behavior. For a flexible molecule like 5-Methyl-2-hepten-4-one (B146534), (S-2Z)-, numerous conformations are possible due to rotation around its single bonds. Understanding the relative energies of these conformers and the energy barriers between them is fundamental to predicting its behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly well-suited for calculating the geometries and relative energies of different conformers. In a typical DFT study of (S-2Z)-5-methyl-2-hepten-4-one, the molecule's potential energy surface would be scanned by systematically rotating the rotatable bonds, such as the C-C bonds of the ethyl and methyl groups attached to the chiral center and the bond connecting the chiral center to the carbonyl group. For each rotational position, the geometry would be optimized to find the lowest energy arrangement.

Table 1: Hypothetical Relative Energies of Stable Conformers of 5-Methyl-2-hepten-4-one, (S-2Z)- Calculated by DFT

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| 1 | ~0° (s-trans) | 0.00 |

| 2 | ~180° (s-cis) | 1.5 - 3.0 |

| 3 | ~120° (gauche) | 4.0 - 6.0 |

Note: This table is illustrative and based on typical energy differences found in similar acyclic enones. The actual values would require specific DFT calculations.

Molecular Mechanics and Dynamics Simulations

While DFT provides highly accurate information on a limited number of conformers, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to explore the conformational space more broadly and over time. MM methods use a simpler, classical mechanics-based model to calculate the energy of a molecule, making them computationally less expensive than DFT. This allows for the rapid evaluation of thousands of potential conformations.

An MD simulation of (S-2Z)-5-methyl-2-hepten-4-one would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces on each atom over a series of small time steps. This simulation would track the trajectory of the atoms, revealing how the molecule moves, vibrates, and changes its conformation over time. Analysis of the MD trajectory can identify the most frequently visited conformations and the transitions between them, providing a dynamic picture of the molecule's flexibility. Such simulations are particularly valuable for understanding how the molecule might interact with other molecules, such as olfactory receptors. acs.org

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule governs its reactivity. Computational methods can provide a detailed picture of the electronic structure, highlighting regions of high or low electron density and predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which it is most likely to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule.

For (S-2Z)-5-methyl-2-hepten-4-one, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO. It is expected that the HOMO would be primarily located on the C=C double bond, while the LUMO would be centered on the carbonyl group, a typical feature of α,β-unsaturated ketones. sciforum.netmalayajournal.org This distribution suggests that the molecule could act as a nucleophile at the double bond and as an electrophile at the carbonyl carbon.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 5-Methyl-2-hepten-4-one, (S-2Z)-

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are typical for α,β-unsaturated ketones and are for illustrative purposes. Actual values would depend on the specific DFT functional and basis set used.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. The ESP map is color-coded, with red indicating regions of negative potential (high electron density, attractive to electrophiles) and blue indicating regions of positive potential (low electron density, attractive to nucleophiles).

For (S-2Z)-5-methyl-2-hepten-4-one, the ESP map would be expected to show a region of high electron density (red) around the oxygen atom of the carbonyl group, reflecting its high electronegativity and the presence of lone pairs. Conversely, the carbonyl carbon and the hydrogen atoms would likely be in regions of positive potential (blue or green). This visualization provides a clear and intuitive guide to the molecule's reactive sites and intermolecular interaction patterns. malayajournal.org

Spectroscopic Property Simulations (Theoretical)

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of a synthesized or isolated compound.

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often implemented within DFT. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals to specific atoms in the molecule.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation of organic molecules. Computational methods, particularly Density Functional Theory (DFT), have become increasingly powerful in predicting ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of nuclei in a molecule. nih.gov

For 5-Methyl-2-hepten-4-one, (S-2Z)-, a computational chemist would first perform a conformational analysis to identify the lowest energy conformers. Subsequently, DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d), would be carried out on these conformers to compute the shielding tensors. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (TMS).

The accuracy of these predictions can be further enhanced by considering solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), and by averaging the chemical shifts of the most stable conformers based on their Boltzmann populations. d-nb.info Although experimental data for the pure (S-2Z)-isomer is scarce, theoretical predictions provide valuable insights into its spectral characteristics.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methyl-2-hepten-4-one, (S-2Z)-

Disclaimer: The following data is a hypothetical representation based on general principles of NMR prediction for α,β-unsaturated ketones and is for illustrative purposes only, due to the lack of specific published computational studies on 5-Methyl-2-hepten-4-one, (S-2Z)-.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | 1.05 | 13.8 |

| 2 | 6.15 | 130.5 |

| 3 | 6.85 | 145.2 |

| 4 | - | 201.0 |

| 5 | 2.80 | 45.6 |

| 6 | 1.60 | 29.8 |

| 7 | 0.95 | 11.5 |

| 5-CH₃ | 1.10 | 18.2 |

Vibrational Frequency Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides crucial information about the functional groups and bonding within a molecule. Computational chemistry offers a powerful means to calculate and assign these vibrational modes. Theoretical vibrational frequencies are typically obtained from the second derivatives of the energy with respect to the atomic coordinates, calculated for the optimized geometry of the molecule. researchgate.net

For 5-Methyl-2-hepten-4-one, (S-2Z)-, DFT calculations would be employed to obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore commonly scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net The analysis would reveal characteristic vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and various C-H bending and stretching modes. The calculated IR intensities and Raman activities help in distinguishing between different vibrational modes and in interpreting the experimental spectra.

Table 2: Hypothetical Predicted Vibrational Frequencies for 5-Methyl-2-hepten-4-one, (S-2Z)-

Disclaimer: The following data is a hypothetical representation based on general principles of vibrational frequency analysis for α,β-unsaturated ketones and is for illustrative purposes only, due to the lack of specific published computational studies on 5-Methyl-2-hepten-4-one, (S-2Z)-.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity | Predicted Raman Activity |

| C=O Stretch | 1685 | Strong | Weak |

| C=C Stretch | 1640 | Medium | Strong |

| C-H Stretch (sp²) | 3050 | Medium | Medium |

| C-H Stretch (sp³) | 2960-2870 | Strong | Strong |

| C-H Bend (alkene) | 980 | Medium | Weak |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing insights into the energetics and structures of transient species like transition states and intermediates. The synthesis of 5-Methyl-2-hepten-4-one likely proceeds through a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation. google.com Computational studies can elucidate the preferred reaction pathway.

Transition State Geometries

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. Locating the TS is a critical step in understanding a reaction's kinetics and stereoselectivity. For the formation of 5-Methyl-2-hepten-4-one, (S-2Z)-, a plausible route is the condensation of 2-pentanone with acetaldehyde (B116499).

Computational chemists would use various algorithms to locate the transition state structure for the key bond-forming and dehydration steps. The geometry of the transition state provides crucial information about the atomic arrangement at the point of highest energy. For instance, in an aldol condensation, the stereochemistry of the product is determined by the relative orientation of the reactants in the transition state.

Table 3: Hypothetical Transition State Geometry for the Aldol Condensation Step in the Formation of 5-Methyl-2-hepten-4-one, (S-2Z)-

Disclaimer: The following data is a hypothetical representation of a transition state geometry and is for illustrative purposes only, due to the lack of specific published computational studies on 5-Methyl-2-hepten-4-one, (S-2Z)-.

| Atom | X (Å) | Y (Å) | Z (Å) |

| C1 | 2.15 | -1.25 | 0.50 |

| O1 | 2.85 | -1.95 | 1.10 |

| C2 | 0.85 | -0.75 | 0.10 |

| ... | ... | ... | ... |

Reaction Coordinate Diagrams

A reaction coordinate diagram, also known as a potential energy surface (PES) profile, visually represents the energy of a system as it progresses from reactants to products. These diagrams are constructed by calculating the energies of the reactants, intermediates, transition states, and products. The reaction coordinate itself is a measure of the progress of the reaction.

Figure 1: Hypothetical Reaction Coordinate Diagram for the Formation of 5-Methyl-2-hepten-4-one, (S-2Z)-

Disclaimer: The following is a hypothetical representation of a reaction coordinate diagram and is for illustrative purposes only, due to the lack of specific published computational studies on 5-Methyl-2-hepten-4-one, (S-2Z)-.

In this hypothetical diagram, R represents the reactants (2-pentanone and acetaldehyde), TS1 and TS2 are the transition states for the aldol addition and dehydration steps, respectively. I1 and I2 are the aldol adduct and the enolate intermediate, and P is the final product, 5-Methyl-2-hepten-4-one, (S-2Z)-.

Advanced Analytical Methodologies for Stereochemical Analysis and Quantification

Chiral Gas Chromatography and High-Performance Liquid Chromatography

Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the enantioseparation of volatile and non-volatile chiral compounds, respectively. For a moderately volatile ketone like 5-methyl-2-hepten-4-one (B146534), chiral GC is often the method of choice.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the analyte. The differential stability of these complexes results in different retention times for the two enantiomers.

For Gas Chromatography (GC): The most effective and widely used CSPs for the separation of chiral flavor compounds, including ketones, are derivatized cyclodextrins. amanote.combris.ac.uk These cyclic oligosaccharides possess a chiral cavity, and their derivatives can offer a broad range of selectivities. Specifically, substituted β-cyclodextrins are highly effective for resolving various chiral compounds, including ketones. amanote.com For the related (E)-isomer, known as filbertone (B1242023), enantiomeric separation has been successfully demonstrated using a CD-5 chiral capillary column, indicating that cyclodextrin-based phases are well-suited for this molecular structure. researchgate.net

For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are the most popular and versatile for a wide range of chiral compounds, including ketones. sigmaaldrich.comfoodb.canih.gov These phases can be used in different modes (normal phase, reversed-phase, polar organic) to optimize selectivity. oregonstate.edu For the separation of the enantiomers of the (E)-isomer of 5-methylhept-2-en-4-one, a chiral normal-phase HPLC method with a polysaccharide derivative stationary phase has been successfully developed. researchgate.net

Separating the (S-2Z) isomer from the (E)-isomer is a different challenge that relies on achiral chromatography. This separation can be difficult, but specialized stationary phases, such as those impregnated with silver ions (Ag+), can be employed in HPLC or GC to enhance the separation of geometric isomers based on differential π-complex formation with the double bond. nih.gov

| Technique | Stationary Phase Class | Specific Examples / Types | Primary Application |

|---|---|---|---|

| Chiral GC | Derivatized Cyclodextrins | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, Rt-βDEX series | Enantiomeric Separation (S vs. R) |

| Chiral HPLC | Derivatized Polysaccharides | Cellulose or Amylose tris(3,5-dimethylphenylcarbamate) | Enantiomeric Separation (S vs. R) |

| GC / HPLC | Silver-Ion Impregnated Silica (B1680970) | AgNO₃-coated silica gel | Geometric Isomer Separation (Z vs. E) |

Achieving optimal resolution in chiral separations is highly dependent on the fine-tuning of several chromatographic parameters. specialchem.comnih.gov The thermodynamics of chiral recognition are sensitive to subtle changes in the analytical conditions. bris.ac.uk

Temperature: In GC, lower column temperatures generally lead to better enantiomeric resolution. specialchem.com The enthalpy difference (ΔΔH°) between the diastereomeric complexes formed between the enantiomers and the CSP is often the dominant factor in separation, and this difference is more pronounced at lower temperatures. bris.ac.uk A slow temperature ramp rate (e.g., 1-2 °C/min) is often beneficial for resolving closely eluting enantiomers. ventos.com